JSH-150

Übersicht

Beschreibung

JSH-150 ist ein hochspezifischer Inhibitor der cyclin-abhängigen Kinase 9 (CDK9) mit einer Hemmkonzentration (IC50) von 1 Nanomolar. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Proliferation verschiedener Krebszelllinien zu hemmen, was sie zu einem vielversprechenden Kandidaten für die Krebsforschung und -behandlung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JSH-150 umfasst mehrere Schritte, beginnend mit der Herstellung von ZwischenverbindungenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung der Reinheit des Endprodukts und die Implementierung von Qualitätskontrollmaßnahmen umfassen, um die Industriestandards zu erfüllen .

Analyse Chemischer Reaktionen

Reaktionstypen

JSH-150 unterliegt in erster Linie Substitutionsreaktionen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Diese Reaktionen umfassen häufig Reagenzien wie Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und kontrollierter Temperaturen.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise unter wasserfreien Bedingungen verwendet

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen den Oxidationszustand bestimmter Atome im Molekül verändern können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Molecular Formula : C24H33ClN6O2S

- CAS Registry Number : 2247481-21-4

- Mechanism : JSH-150 inhibits CDK9, leading to the suppression of RNA polymerase II phosphorylation, which is crucial for the transcription of oncogenes such as MCL-1 and c-Myc. This inhibition induces cell cycle arrest and apoptosis in cancer cells .

Therapeutic Applications

This compound has shown promise in various cancer types, particularly those characterized by high expression levels of CDK9. Its applications include:

Acute Myeloid Leukemia (AML)

- Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in AML cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer .

B-Cell Lymphoma

- Research Findings : this compound exhibited significant antiproliferative effects against B-cell lymphoma cells, indicating its potential for treating this type of hematologic malignancy .

Chronic Lymphocytic Leukemia (CLL)

- Clinical Insights : Preliminary data suggest that this compound may be effective against refractory forms of CLL, providing hope for patients with limited treatment options .

Solid Tumors

- Melanoma and Neuroblastoma : Studies have indicated that this compound can inhibit the growth of melanoma and neuroblastoma cell lines, further supporting its role in treating solid tumors .

Efficacy in Preclinical Models

This compound has been tested in various preclinical models to evaluate its efficacy:

Research Findings and Data Tables

Recent studies have quantified the potency of this compound across different cancer cell lines:

| Cell Line | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Melanoma | 0.5 | >3000 |

| Neuroblastoma | 2.0 | >2000 |

| Acute Myeloid Leukemia | 1.0 | >1000 |

These results underscore this compound's high selectivity for CDK9 over other kinases, making it a valuable candidate for targeted cancer therapy .

Wirkmechanismus

JSH-150 exerts its effects by selectively inhibiting CDK9, a kinase involved in the regulation of transcription elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to the suppression of transcription of genes involved in cell proliferation and survival. This results in cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tacaciclib: Ein weiterer CDK-Inhibitor mit antineoplastischer Aktivität.

Eciruciclib: Ein Inhibitor von CDK mit Antitumoreigenschaften.

Lerociclib dihydrochlorid: Ein potenter und selektiver Inhibitor von CDK4 und CDK6.

Voruciclib hydrochlorid: Ein oral verabreichbarer und selektiver Inhibitor von CDK

Einzigartigkeit von JSH-150

This compound zeichnet sich durch seine hohe Selektivität für CDK9 mit einer IC50 von 1 Nanomolar aus. Diese hohe Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten, was es zu einem präziseren Werkzeug für die Untersuchung von CDK9-vermittelten Prozessen und zu einem vielversprechenden Kandidaten für eine gezielte Krebstherapie macht .

Biologische Aktivität

JSH-150 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation. This compound has garnered attention in cancer research due to its potent anti-tumor effects across various malignancies, particularly in hematological cancers.

This compound operates primarily by inhibiting CDK9's kinase activity, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This inhibition leads to decreased transcription of anti-apoptotic factors such as MCL-1 and MYC, promoting apoptosis and cell cycle arrest in cancer cells. The selectivity of this compound for CDK9 over other CDK family members is notable, with an IC50 value of approximately 1 nM, achieving 300–10,000-fold selectivity against other kinases .

In Vitro and In Vivo Efficacy

In Vitro Studies:

this compound has shown significant anti-proliferative effects in various cancer cell lines, including melanoma, cutaneous squamous cell carcinoma, gastrointestinal stromal tumors (GISTs), colorectal cancer (CRC), and leukemia. Specifically, it dose-dependently inhibited the phosphorylation of RNAP II CTD at Ser2 and downregulated key oncogenes, leading to apoptosis .

In Vivo Studies:

In xenograft models using MV4–11 leukemia cells, administration of this compound at a dose of 10 mg/kg resulted in nearly complete suppression of tumor growth. Pharmacokinetic studies indicated that this compound is suitable for oral administration, with bioavailability rates of approximately 45% in both mice and rats .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

A recent study evaluated the efficacy of this compound in combination with other therapeutic agents. The combination therapy showed enhanced antitumor effects compared to monotherapy. For instance, when combined with venetoclax, this compound exhibited a synergistic effect in reducing MCL-1 levels and enhancing apoptosis in leukemia models .

Eigenschaften

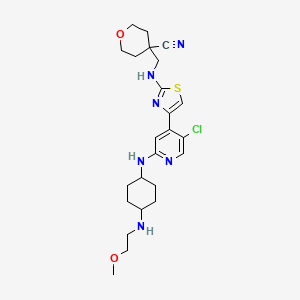

IUPAC Name |

4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDZPPRQLIZLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the JSH-150 E. coli strain demonstrate resistance to vinylglycolate?

A1: The this compound strain lacks both L- and D-lactate dehydrogenases. [] Research suggests that vinylglycolate needs to be oxidized to 2-keto-3-butenoate by these enzymes to exert its inhibitory effect on the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The absence of these enzymes in this compound prevents this conversion, thus conferring resistance to vinylglycolate. []

Q2: What is the significance of the intact lactate transport system in the this compound E. coli strain?

A2: The intact lactate transport system in this compound demonstrates that the resistance to vinylglycolate isn't due to an inability to uptake the compound. [] Both radioactive lactate and vinylglycolate are actively transported into the bacteria. This finding further strengthens the argument that the resistance stems from the lack of lactate dehydrogenases, which are crucial for vinylglycolate's downstream inhibitory action. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.